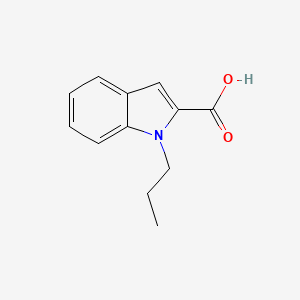

1-propyl-1H-indole-2-carboxylic acid

概要

説明

1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

1-propyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which is a versatile method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions

1-propyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

科学的研究の応用

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for developing HIV-1 integrase strand transfer inhibitors (INSTIs) . Integrase is a crucial enzyme in the HIV-1 life cycle, making it a key antiviral target .

Discovery and Development

- Virtual Screening: Molecular docking-based virtual screenings have identified indole-2-carboxylic acid as a potent INSTI scaffold .

- Inhibition of Strand Transfer: Indole-2-carboxylic acid derivative 3 effectively inhibits the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group chelate two Mg2+ ions within the active site of integrase .

- Structural Optimizations: Modifications at C2, C3, and C6 of the indole core have improved the inhibitory effect against integrase. Introduction of C6-halogenated benzene and a C3 long branch to the indole core increases inhibitory activity . Compound 20a , a derivative, significantly inhibits integrase strand transfer with an IC50 value of 0.13 μM . The C3 long branch of 20a interacts with the hydrophobic cavity near the integrase active site, specifically with Tyr143 and Asn117 .

- Compound 17a: A series of indole-2-carboxylic acid derivatives were designed and synthesized, with compound 17a markedly inhibiting integrase activity, exhibiting an IC50 value of 3.11 μM .

Cytotoxic Effects Against Cancer Cells

Certain indole-2-carboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For example, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid demonstrates significant cytotoxicity while maintaining low toxicity to normal cells.

Mechanism of Action

The mechanism of action is believed to involve the inhibition of survivin, a protein that prevents apoptosis in cancer cells, thereby promoting programmed cell death. Molecular docking studies indicate a strong binding affinity to survivin, suggesting its potential as an effective anticancer agent.

Neuroprotective Effects

Indole-2-carboxylic acid derivatives also possess neuroprotective properties. Post-ischemic administration of these compounds has shown neuroprotection against stroke injury by preserving mitochondrial function and reducing oxidative stress. In ischemic stroke models, administration of the compound resulted in improved functional recovery and reduced neuronal damage by mitigating oxidative stress and enhancing mitochondrial health during reperfusion.

Structural Insights and Synthesis

作用機序

The mechanism of action of 1-propyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of HIV-1 . The indole nucleus of the compound chelates with two magnesium ions within the active site of integrase, thereby inhibiting its activity .

類似化合物との比較

Similar Compounds

Indole-2-carboxylic acid: Shares a similar structure but lacks the propyl group at the 1-position.

1-methyl-1H-indole-2-carboxylic acid: Similar structure with a methyl group instead of a propyl group.

1-ethyl-1H-indole-2-carboxylic acid: Contains an ethyl group at the 1-position.

Uniqueness

1-propyl-1H-indole-2-carboxylic acid is unique due to the presence of the propyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

生物活性

1-Propyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target of Action

this compound primarily targets the HIV-1 integrase , an enzyme crucial for the integration of viral DNA into the host genome. The compound binds with high affinity to this enzyme, effectively inhibiting its activity.

Mode of Action

The compound inhibits the strand transfer activity of HIV-1 integrase by chelating magnesium ions within the enzyme's active site. This interaction prevents the integration of viral DNA, thereby inhibiting HIV-1 replication .

Biochemical Pathways

The biological activity of this compound influences several biochemical pathways associated with HIV replication. By disrupting the integration process, it alters the course of viral propagation within infected cells .

Inhibitory Activity

Recent studies have shown that various derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on HIV-1 integrase. For instance, a derivative known as compound 20a demonstrated an IC50 value of 0.13 μM , indicating strong inhibitory potency compared to other synthesized compounds .

Comparative Analysis

A comparative analysis of synthesized compounds revealed that all derivatives exhibited better integrase inhibitory activities than the parent compound. The IC50 values ranged from 0.13 μM to 6.85 μM , highlighting the effectiveness of structural modifications in enhancing biological activity .

| Compound | IC50 Value (μM) | Notes |

|---|---|---|

| Compound 20a | 0.13 | Significant inhibitor |

| Compound 3 | 0.5 | Effective against integrase |

| Compound X | 6.85 | Less potent than derivatives |

Case Studies

One notable study involved the synthesis and characterization of various indole derivatives, including this compound. These compounds were screened for anti-inflammatory and antioxidant activities using assays such as ELISA and DPPH methods. Results indicated that certain derivatives exhibited promising anti-inflammatory properties by significantly reducing cytokine production (TNF-α and IL-6) .

Additional Biological Activities

Beyond its antiviral properties, this compound has been investigated for other potential activities:

- Anti-Diabetic Activity : Some derivatives have shown promising anti-diabetic effects, suggesting a broader therapeutic potential beyond antiviral applications .

- Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays, contributing to its profile as a multifunctional therapeutic agent .

特性

IUPAC Name |

1-propylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFETBXTISVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。